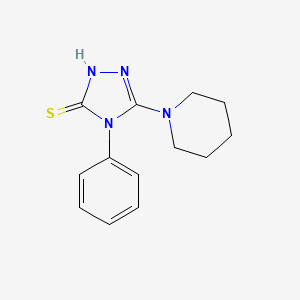

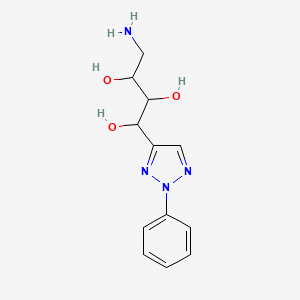

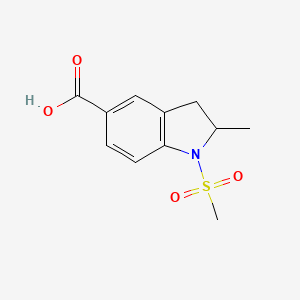

![molecular formula C15H21N3OS B1276240 5-[(4-叔丁基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇 CAS No. 667437-94-7](/img/structure/B1276240.png)

5-[(4-叔丁基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others, with the added advantage of low toxicity . The presence of the tert-butyl group suggests increased steric bulk, which may influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with various electrophiles. For instance, the synthesis of S-substituted derivatives of triazole-thiones is achieved by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, or halogen-containing esters or amides, in solvents like DMF or dioxane, in the presence of bases such as KOH, K2CO3, or NaH . Similarly, the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols is carried out from ylidene derivatives of the corresponding amino-triazole . These methods could potentially be adapted for the synthesis of "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular geometry . For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined to crystallize in the monoclinic system with specific geometric parameters . The molecular geometry, vibrational frequencies, and NMR chemical shift values can also be calculated using quantum chemical methods such as density functional theory (DFT), which can provide insights into the conformational flexibility and electronic properties of the compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, reduction, and complexation with metals or other molecules. For instance, the reaction of triazole oxides with aliphatic amines leads to the formation of NNO-azoxy derivatives, which can be further transformed under acidic conditions or reduced to yield different triazole compounds . The reactivity of the thiol group in triazole derivatives can also be exploited to introduce additional pharmacophore groups, such as thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which can affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting temperature, and stability, are typically investigated using standard analytical methods. For example, the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols were studied, revealing that these compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents . Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which for some triazole derivatives, have been found to be greater than those of urea, a standard reference material .

科学研究应用

合成和结构特征

该化合物及其衍生物的合成和结构特征已得到广泛研究。Aksyonova-Seliuk、Panasenko 和 Knysh (2018) 合成了 10 种新化合物,即 4-氨基-5-(4-(叔丁基)苯基)-4H-1,2,4-三唑-3-硫醇的衍生物,并研究了它们的物理和化学性质。这些无味的晶体物质不溶于水,但溶于有机溶剂,其结构已通过 1H-NMR 光谱和气相色谱-质谱等方法证实。由于 1,2,4-三唑衍生物具有广泛的生物活性且毒性低,包括抗病毒、抗炎、抗结核、抗菌、抗氧化、保护作用、抗癌等活性,因此该合成过程对于未来寻找具有生物活性的物质至关重要 (Aksyonova-Seliuk, Panasenko, & Knysh, 2018)。

抗菌和抗氧化活性

该化合物在抗菌和抗氧化应用中显示出潜力。Ghoneim 和 Mohamed (2013) 从叔丁基氨基甲酸酯合成了 1,2,4-三唑的衍生物,表现出抗菌活性。这些化合物通过 1HNMR、IR 光谱和元素分析进行表征,以评估它们对各种病原体的有效性。此外,还探索了其他衍生物(如 5-叔丁氧基-4H-1, 2, 4-三唑-3-硫醇和 5-叔丁氧基-4-苯基-2H1, 2, 4-三唑-3(4H)-硫酮)的抗菌特性,突出了这种化学结构在对抗微生物威胁方面的多功能性 (Ghoneim & Mohamed, 2013)。

缓蚀

1,2,4-三唑的衍生物,包括 5-[(4-叔丁基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇,已用于缓蚀研究。Yadav、Behera、Kumar 和 Sinha (2013) 合成了苯并咪唑衍生物,并研究了它们作为酸性溶液中低碳钢缓蚀剂的性能。他们的研究发现,这些缓蚀剂的效率随浓度增加而增加,并且它们服从朗缪尔吸附等温线,表明在保护金属免受腐蚀环境方面具有潜在应用 (Yadav, Behera, Kumar, & Sinha, 2013)。

DNA 甲基化抑制

在癌症研究领域,1,2,4-三唑的衍生物因其在 DNA 甲基化抑制中的作用而受到研究。Hakobyan 等人(2017)探索了 5-(4-烷氧基苄基)-4-甲基(苯基、烯丙基)-4H-1,2,4-三唑-3-硫醇的氨基甲基化和氰乙基化反应,并评估了合成化合物对癌症 DNA 甲基化的影响。他们的研究为这些化合物通过表观遗传修饰治疗癌症的潜在治疗应用提供了见解 (Hakobyan 等人,2017)。

属性

IUPAC Name |

3-[(4-tert-butylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-5-18-13(16-17-14(18)20)10-19-12-8-6-11(7-9-12)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXSXOCDIOQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407334 |

Source

|

| Record name | 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-94-7 |

Source

|

| Record name | 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

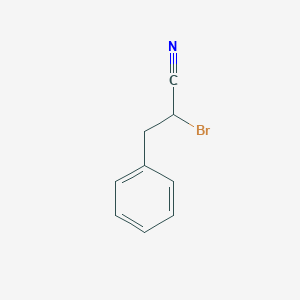

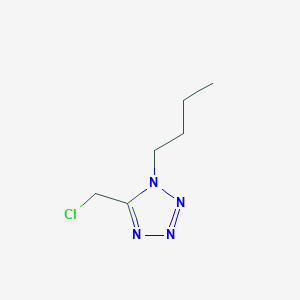

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)